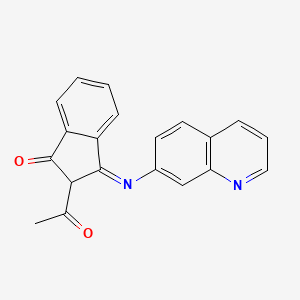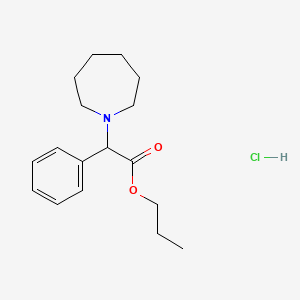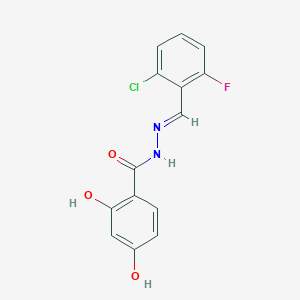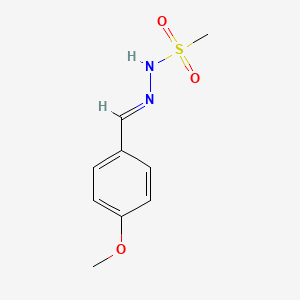
2-acetyl-3-(7-quinolinylimino)-1-indanone
Vue d'ensemble
Description
2-acetyl-3-(7-quinolinylimino)-1-indanone, also known as QAQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. QAQ is a fluorescent compound that has been used as a probe for a variety of biological systems, including protein-protein interactions, enzyme activity, and cell signaling pathways. In
Mécanisme D'action
The mechanism of action of 2-acetyl-3-(7-quinolinylimino)-1-indanone is based on its ability to bind to biomolecules and emit a fluorescent signal upon excitation with light. 2-acetyl-3-(7-quinolinylimino)-1-indanone is highly selective for certain biomolecules, such as proteins, and can be used to monitor changes in their activity or localization within cells. The fluorescent signal emitted by 2-acetyl-3-(7-quinolinylimino)-1-indanone can be detected using a variety of imaging techniques, including microscopy and flow cytometry.
Biochemical and Physiological Effects:
2-acetyl-3-(7-quinolinylimino)-1-indanone has been shown to have minimal biochemical and physiological effects on cells and tissues. It is not toxic to cells and does not interfere with normal cellular processes. 2-acetyl-3-(7-quinolinylimino)-1-indanone has been used in a variety of cell types, including bacteria, yeast, and mammalian cells, with no adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-acetyl-3-(7-quinolinylimino)-1-indanone is its high selectivity for certain biomolecules, such as proteins. This makes it a valuable tool for studying protein-protein interactions and enzyme activity. 2-acetyl-3-(7-quinolinylimino)-1-indanone is also highly sensitive, allowing for the detection of small changes in biomolecule activity. However, 2-acetyl-3-(7-quinolinylimino)-1-indanone has some limitations for lab experiments. It requires specialized equipment and expertise for synthesis and imaging, and can be expensive to use. Additionally, 2-acetyl-3-(7-quinolinylimino)-1-indanone is not suitable for in vivo imaging, as it cannot penetrate cell membranes.
Orientations Futures
There are many potential future directions for the use of 2-acetyl-3-(7-quinolinylimino)-1-indanone in scientific research. One area of interest is the development of new probes based on the 2-acetyl-3-(7-quinolinylimino)-1-indanone scaffold that can be used to study other biomolecules, such as lipids and carbohydrates. Another area of interest is the development of new imaging techniques that can be used to detect 2-acetyl-3-(7-quinolinylimino)-1-indanone fluorescence in vivo. Finally, 2-acetyl-3-(7-quinolinylimino)-1-indanone could be used in the development of new drugs and therapies for a variety of diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 2-acetyl-3-(7-quinolinylimino)-1-indanone, or 2-acetyl-3-(7-quinolinylimino)-1-indanone, is a valuable tool for scientific research. Its high selectivity and sensitivity make it a valuable probe for studying protein-protein interactions, enzyme activity, and cell signaling pathways. Although it has some limitations for lab experiments, 2-acetyl-3-(7-quinolinylimino)-1-indanone has many potential future directions for use in scientific research.
Applications De Recherche Scientifique
2-acetyl-3-(7-quinolinylimino)-1-indanone has been used extensively in scientific research as a fluorescent probe for a variety of biological systems. One of the main applications of 2-acetyl-3-(7-quinolinylimino)-1-indanone is in the study of protein-protein interactions. 2-acetyl-3-(7-quinolinylimino)-1-indanone has been used to study the binding of proteins to each other and to other biomolecules, such as DNA and RNA. 2-acetyl-3-(7-quinolinylimino)-1-indanone has also been used to study enzyme activity, such as the activity of kinases and phosphatases, and to monitor changes in cell signaling pathways.
Propriétés
IUPAC Name |
2-acetyl-3-quinolin-7-yliminoinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c1-12(23)18-19(15-6-2-3-7-16(15)20(18)24)22-14-9-8-13-5-4-10-21-17(13)11-14/h2-11,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEUEFSJONCWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=NC2=CC3=C(C=CC=N3)C=C2)C4=CC=CC=C4C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(dimethylamino)propyl]-N-mesitylprolinamide di(2-butenedioate)](/img/structure/B3855864.png)
![3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855867.png)
![5-[(4-methylphenyl)amino]-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3855869.png)

![3-(4-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acrylamide](/img/structure/B3855880.png)
![4-[2-(4-ethoxybenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B3855881.png)

![diethyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B3855916.png)


![N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenamide](/img/structure/B3855943.png)
![5-anilino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3855954.png)
